molecular formula C15H19NO2 B6610528 N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide CAS No. 2866333-82-4

N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide

Cat. No. B6610528
CAS RN: 2866333-82-4
M. Wt: 245.32 g/mol
InChI Key: LHXMKMHLMGDKHP-UHFFFAOYSA-N
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Description

N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide, commonly referred to as NBHMC, is a bicyclic amide compound that has been studied for its potential applications in various scientific research fields. NBHMC is a bicyclic amide that has been found to have a variety of interesting properties, including its ability to act as a ligand for the binding of metal ions, and its potential to be used as a catalyst in certain chemical reactions.

Scientific Research Applications

NBHMC has been studied for its potential applications in a variety of scientific research fields. For example, NBHMC has been found to act as an effective ligand for the binding of metal ions, such as copper and zinc, which can be used in a variety of applications, including the synthesis of organic compounds and the catalytic conversion of organic substrates. In addition, NBHMC has been studied for its potential to act as a catalyst in certain chemical reactions, such as the oxidation of alcohols and the hydrolysis of amides.

Mechanism of Action

NBHMC has been found to act as an effective ligand for the binding of metal ions, such as copper and zinc. The mechanism of action of NBHMC is believed to involve the formation of a cyclic amide structure, which is stabilized by the formation of hydrogen bonds between the amide group and the metal ion. This cyclic amide structure is believed to be the key to NBHMC's ability to act as an effective ligand for the binding of metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBHMC have not been extensively studied. However, it has been found to have a number of interesting properties, such as its ability to act as a ligand for the binding of metal ions, and its potential to be used as a catalyst in certain chemical reactions. In addition, NBHMC has been found to have some antioxidant activity, which may be beneficial in certain applications.

Advantages and Limitations for Lab Experiments

NBHMC has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of NBHMC is its ability to act as a ligand for the binding of metal ions, which can be used in a variety of applications, such as the synthesis of organic compounds and the catalytic conversion of organic substrates. In addition, NBHMC has been found to have some antioxidant activity, which may be beneficial in certain applications. However, one of the major limitations of NBHMC is its tendency to form cyclic amides, which can be difficult to break down in certain laboratory experiments.

Future Directions

There are a number of potential future directions for the study of NBHMC. One potential direction is to further investigate the biochemical and physiological effects of NBHMC, as well as its potential applications in other scientific research fields. In addition, further research could be conducted to explore the potential of NBHMC as a catalyst in certain chemical reactions, such as the oxidation of alcohols and the hydrolysis of amides. Finally, further research could be conducted to explore the potential of NBHMC as an antioxidant, as well as its potential for use in drug delivery systems.

Synthesis Methods

NBHMC can be synthesized through a variety of methods, including the reaction of benzyl alcohol and an appropriate amine, such as 1,2-diaminocyclohexane. This reaction produces a bicyclic amide, which can then be further reacted with a hydroxymethyl group to form NBHMC. This reaction is typically carried out in an organic solvent, such as dichloromethane, at temperatures ranging from 60 to 80°C.

properties

IUPAC Name

N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-10-15-7-12(8-15)6-13(15)14(18)16-9-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXMKMHLMGDKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C2)(C1C(=O)NCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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